

Application Notes and Protocols for ITF 3756 Treatment of Monocytes

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Compound of Interest		
Compound Name:	ITF 3756	
Cat. No.:	B15586870	Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of **ITF 3756**, a selective HDAC6 inhibitor, for the treatment of monocytes. The methodologies outlined below are based on established research to ensure reproducibility and accuracy.

Introduction

ITF 3756 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) that has shown significant immunomodulatory effects on myeloid cells, particularly monocytes. By inhibiting HDAC6, **ITF 3756** can alter the phenotype and function of monocytes, promoting an anti-tumor response. Specifically, it has been demonstrated to downregulate the expression of the immune checkpoint molecule PD-L1 and enhance the co-stimulatory capacity of monocytes by increasing CD40 expression, particularly in the context of pro-inflammatory stimuli like TNF-α. [1][2][3] These effects suggest that **ITF 3756** could be a promising agent in cancer immunotherapy, potentially enhancing the efficacy of immune checkpoint blockade.[1][2][3]

Data Summary

The following tables summarize the key quantitative data from experiments involving the treatment of human monocytes with **ITF 3756**.

Table 1: ITF 3756 Concentration and Incubation Times for Monocyte Treatment



Parameter	Value	Experimental Context	Reference
ITF 3756 Concentration	1 μΜ	Pre-treatment of purified human monocytes before TNF-α stimulation for gene and protein expression analysis.	[1][4]
ITF 3756 Concentration Range	0.0625 μΜ - 1.5 μΜ	Dose-dependent inhibition of PD-L1 in TNF-α stimulated monocytes.	[2]
Pre-treatment Time	2 hours	Incubation with ITF 3756 prior to stimulation with TNF- α.	[1][4]
Stimulation Time (TNF-α)	1, 2, 4, and 18 hours	Duration of TNF-α stimulation following ITF 3756 pre- treatment for various analyses.	[1][2][4]
TNF-α Concentration	100 ng/ml	Concentration of TNF- α used to stimulate monocytes.	[1][4]

Table 2: Effects of ITF 3756 on Gene and Protein Expression in TNF- α Stimulated Monocytes



Target Molecule	Effect of ITF 3756 Treatment	Time Point of Observation	Analysis Method	Reference
PD-L1 mRNA	Downregulation	4 hours	qPCR	[1][4]
CD40 mRNA	Upregulation	1, 2, and 4 hours	qPCR	[1][4]
PD-L1 Protein	Downregulation	18 hours	Flow Cytometry	[2]
CD40 Protein	Upregulation	Overnight (ON)	Flow Cytometry	[2][4]
p65 Phosphorylation	-	15 minutes	Flow Cytometry	[1][4]

Experimental Protocols

The following are detailed protocols for the treatment of monocytes with ITF 3756.

Protocol 1: In Vitro Treatment of Purified Human Monocytes with ITF 3756 for Gene Expression Analysis

Objective: To analyze the effect of **ITF 3756** on the expression of target genes (e.g., PD-L1, CD40) in TNF- α stimulated human monocytes.

Materials:

- Purified human monocytes (e.g., via CD14 Microbeads)
- RPMI medium supplemented with 10% FBS
- ITF 3756 (stock solution in DMSO)
- TNF-α (recombinant human)
- 6-well tissue culture plates
- Reagents for RNA extraction (e.g., Trizol)
- Reagents for cDNA synthesis and qPCR



Procedure:

- Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) using a positive selection method with CD14 Microbeads.
- Seed the purified monocytes in a 6-well plate at a suitable density.
- Pre-treat the monocytes with 1 μ M ITF 3756 for 2 hours in RPMI medium supplemented with 10% FBS.[1][4]
- Following the pre-treatment, stimulate the cells with 100 ng/ml of TNF- α .[1][4]
- Incubate the cells for the desired time points (e.g., 1, 2, or 4 hours) to analyze gene expression changes.[1][4]
- After incubation, harvest the cells and extract total RNA using a suitable method like Trizol.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) to analyze the expression levels of the target genes (e.g., CD274 for PD-L1, CD40 for CD40) relative to a housekeeping gene.

Protocol 2: Flow Cytometry Analysis of Protein Expression in ITF 3756-Treated Monocytes

Objective: To assess the effect of ITF 3756 on the surface expression of proteins like PD-L1 and CD40 on TNF- α stimulated monocytes.

Materials:

- Purified human monocytes
- RPMI medium supplemented with 10% FBS
- ITF 3756
- TNF-α



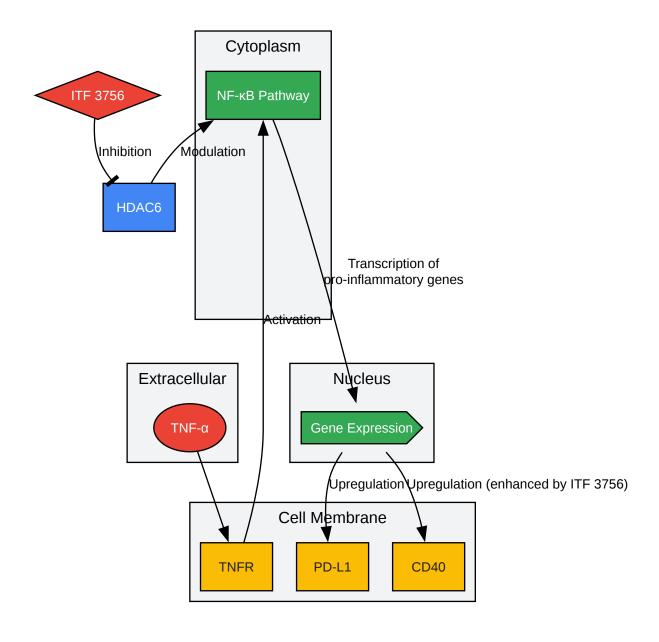
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against human CD14, PD-L1, and CD40
- 7-AAD or other viability dye
- Flow cytometer

Procedure:

- Isolate and seed purified human monocytes as described in Protocol 1.
- Pre-treat the monocytes with ITF 3756 (e.g., 1 μM) for 2 hours.[2][4]
- Stimulate the cells with 100 ng/ml TNF- α and incubate overnight (approximately 18 hours).[2] [4]
- Harvest the cells and wash them with flow cytometry staining buffer.
- Stain the cells with fluorochrome-conjugated antibodies for CD14, PD-L1, and CD40 for 30 minutes at 4°C in the dark.
- Wash the cells to remove unbound antibodies.
- Resuspend the cells in staining buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.[4]
- Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of positive cells and the geometric mean fluorescence intensity (GMFI) for each marker.

Visualizations Signaling Pathway Diagram



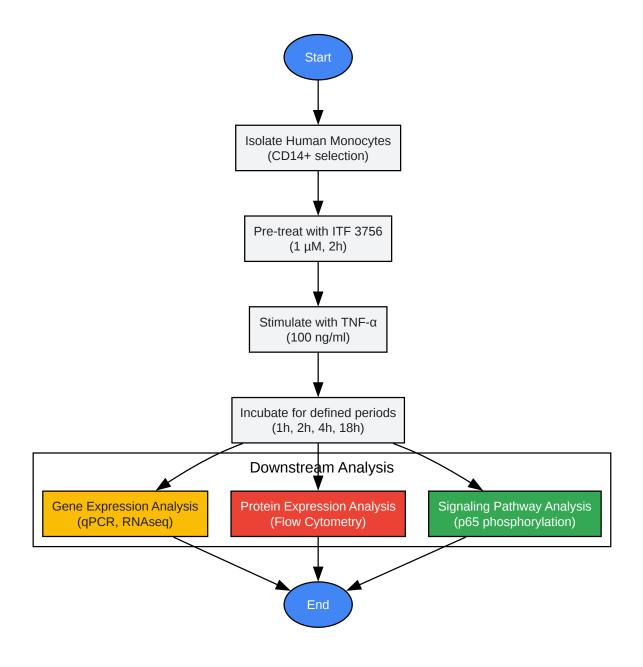


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Caption: ITF 3756 inhibits HDAC6, modulating TNF- α induced signaling in monocytes.

Experimental Workflow Diagram





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Caption: Workflow for treating monocytes with ITF 3756 and subsequent analysis.

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References

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